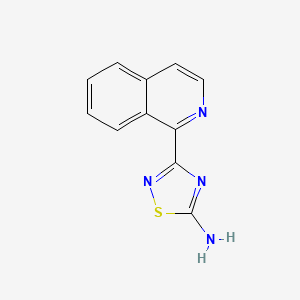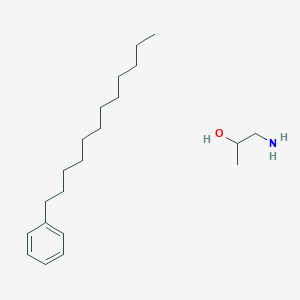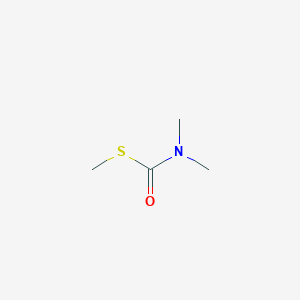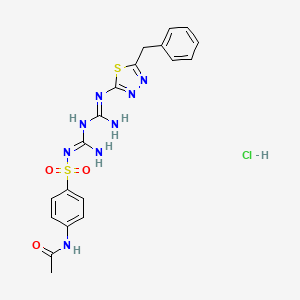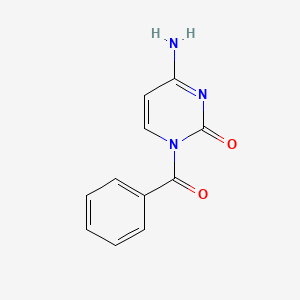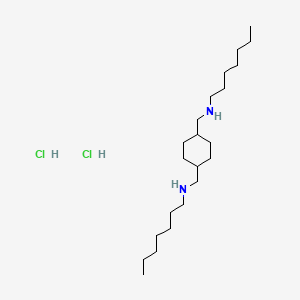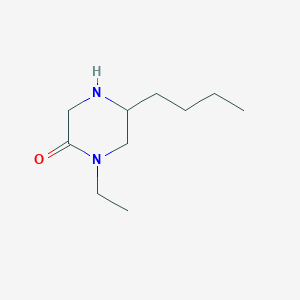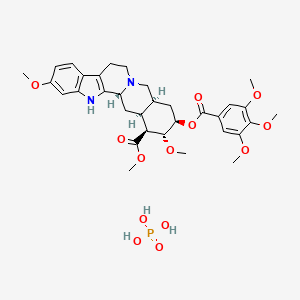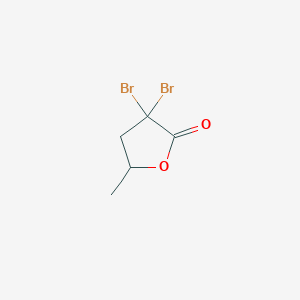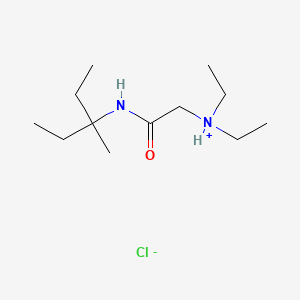
5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate is a complex compound that belongs to the class of metal-organic frameworks (MOFs). These frameworks are formed by coordination bonds between metal ions and organic ligands. This particular compound incorporates cobalt(2+) ions and 4-pyridin-4-ylpyridine ligands, along with 5-aminobenzene-1,3-dicarboxylate as the organic linker. The hexahydrate form indicates the presence of six water molecules in the structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate typically involves the reaction of cobalt(2+) salts with 5-aminobenzene-1,3-dicarboxylate and 4-pyridin-4-ylpyridine under hydrothermal conditions. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or water at elevated temperatures (usually around 120-180°C) for several hours to days. The resulting product is then cooled and filtered to obtain the crystalline MOF .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve precise control of reaction conditions, including temperature, pressure, and solvent composition, to ensure high yield and purity of the final product. Automation and continuous flow reactors might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate can undergo various chemical reactions, including:
Oxidation: The amino group on the 5-aminobenzene-1,3-dicarboxylate can be oxidized to form nitro or other oxidized derivatives.
Reduction: The cobalt(2+) ions can be reduced to cobalt(0) or cobalt(1+) under suitable conditions.
Substitution: The ligands in the MOF can be substituted with other ligands, altering the framework’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under mild conditions.
Major Products
Oxidation: Nitro derivatives of 5-aminobenzene-1,3-dicarboxylate.
Reduction: Reduced forms of cobalt and modified organic linkers.
Substitution: New MOFs with different ligands and altered properties.
科学研究应用
5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Investigated for its potential in drug delivery systems, where the MOF can encapsulate and release therapeutic agents.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in gas storage and separation, particularly for capturing and storing gases like CO₂ and H₂.
作用机制
The mechanism by which 5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate exerts its effects is primarily through its ability to form stable coordination bonds with various molecules. The cobalt(2+) ions act as coordination centers, while the organic ligands provide a framework that can interact with target molecules. This interaction can lead to catalytic activity, gas adsorption, or drug encapsulation, depending on the application .
相似化合物的比较
Similar Compounds
- 5-aminobenzene-1,3-dicarboxylate;zinc(2+);4-pyridin-4-ylpyridine;hexahydrate
- 5-aminobenzene-1,3-dicarboxylate;copper(2+);4-pyridin-4-ylpyridine;hexahydrate
- 5-aminobenzene-1,3-dicarboxylate;nickel(2+);4-pyridin-4-ylpyridine;hexahydrate
Uniqueness
The uniqueness of 5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate lies in its specific combination of cobalt(2+) ions and the 4-pyridin-4-ylpyridine ligand, which imparts distinct catalytic and adsorption properties. Compared to similar compounds with different metal ions, this compound may exhibit enhanced stability, reactivity, or selectivity in certain applications .
属性
分子式 |
C26H30Co2N4O14 |
|---|---|
分子量 |
740.4 g/mol |
IUPAC 名称 |
5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate |
InChI |
InChI=1S/C10H8N2.2C8H7NO4.2Co.6H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*9-6-2-4(7(10)11)1-5(3-6)8(12)13;;;;;;;;/h1-8H;2*1-3H,9H2,(H,10,11)(H,12,13);;;6*1H2/q;;;2*+2;;;;;;/p-4 |
InChI 键 |
YKIUAQWGDBDHNI-UHFFFAOYSA-J |
规范 SMILES |
C1=CN=CC=C1C2=CC=NC=C2.C1=C(C=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N)C(=O)[O-].O.O.O.O.O.O.[Co+2].[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


